Cinoxate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water with a solubility of approximately 0.05%.

Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils

Synonyms

Canonical SMILES

Isomeric SMILES

Dermatology - Sunscreen Application

Summary of the Application: Cinoxate is a key ingredient in many sunscreens . It is used because of its ability to absorb harmful ultraviolet (UV) rays . This helps to prevent sunburn, premature aging of the skin, and the development of skin cancers such as melanoma .

Methods of Application: Cinoxate is typically mixed into sunscreen formulations and applied topically to the skin . The sunscreen is usually applied generously to all exposed skin 15 minutes before sun exposure. It should be reapplied at least every two hours, or after swimming or sweating .

Results or Outcomes: The use of sunscreens containing Cinoxate has been shown to significantly reduce the risk of developing skin disorders caused by UV radiation . Due to concerns about the environmental effects of some organic uv filters, several locations across the world have begun to pass legislation banning the use of these ingredients in sunscreens .

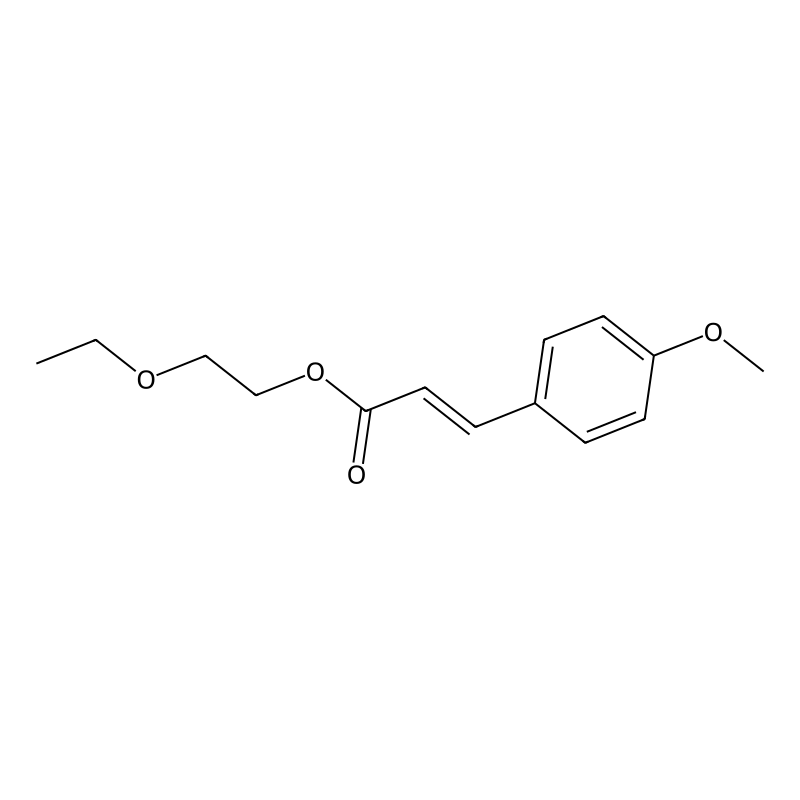

Cinoxate is an organic compound classified as an ester, specifically formed from the reaction of methoxycinnamic acid and 2-ethoxyethanol. It appears as a slightly yellow, viscous liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils. This compound is primarily utilized in sunscreen formulations due to its ability to absorb ultraviolet (UV) radiation, thereby providing protection against UV-induced skin damage. Cinoxate was first approved by the United States Food and Drug Administration as a UV filter in 1961, although its use in cosmetic products has declined over time .

- Hydrolysis: Under acidic or alkaline conditions, cinoxate can hydrolyze to yield methoxycinnamic acid and 2-ethoxyethanol.

- Oxidation: The compound may undergo oxidation when exposed to strong oxidizing agents.

- Substitution: The aromatic ring of cinoxate is susceptible to electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions .

Cinoxate exhibits significant biological activity primarily through its role as a UV filter. It absorbs both UVA and UVB radiation, protecting skin cells from potential damage caused by these rays. The compound interacts with various biomolecules in the skin, including proteins like keratin, enhancing the protective barrier of the skin. Additionally, cinoxate helps mitigate DNA damage and mutations in skin cells that could lead to skin cancer. Its efficacy is influenced by environmental factors such as UV intensity and exposure duration .

The synthesis of cinoxate involves the esterification of methoxycinnamic acid with 2-ethoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester. In industrial settings, this process is scaled up in large reactors where reaction conditions are meticulously controlled to maximize yield and purity. Post-reaction purification methods include distillation or recrystallization to eliminate impurities .

Cinoxate's primary application is in the formulation of sunscreens and other cosmetic products aimed at protecting the skin from UV radiation. It is often incorporated at concentrations ranging from 1% to 3% in these formulations. Beyond sunscreens, cinoxate can be found in various personal care products where UV protection is beneficial . Its ability to absorb UV light makes it valuable not only for consumer products but also for scientific research related to skin health and photoprotection.

Cinoxate shares structural similarities with several other compounds used as UV filters in sunscreens. Here are some notable examples:

Cinoxate's unique feature lies in its specific ester structure which provides distinct absorption characteristics compared to these similar compounds. While it serves a similar purpose as a sunscreen agent, its declining use reflects evolving safety evaluations and consumer preferences toward alternative ingredients.

Physical Description

Viscous liquid; May be slightly yellow; [Merck Index]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 185 °C at 2 mm Hg

Flash Point

Heavy Atom Count

Density

1.102 g/cu cm at 25 °C

LogP

Odor

Melting Point

UNII

Therapeutic Uses

Sunscreening Agents

Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/

Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Mechanism of Action

Sister-chromatid exchanges (SCEs) induced by mitomycin C (MMC), 4-nitroquinoline-1-oxide (4NQO) or UV-light in cultured Chinese hamster ovary cells (CHO K-1 cells) were enhanced by cinoxate (2-ethoxyethyl p-methoxycinnamate) or methyl sinapate (methyl 3,5-dimethoxy 4-hydroxycinnamate). ... /Study/ results suggest that the test substances inhibit DNA excision repair and that the increase in the amount of unrepaired DNA damage might cause the enhancement of induced SCEs and chromosome aberrations.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Wikipedia

Drug Warnings

Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/

Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/

Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/

For more Drug Warnings (Complete) data for CINOXATE (11 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Preparation: United Kingdom 856411 (1960 to Givaudan)

General Manufacturing Information

Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

... Absorbs UV light at 270 to 328 nm and has a relatively high molar absorptivity (19,400 at 306 nm) but is nonabsorbing throughout the entire offending range of UV light. Consequently, it is used principally in preparations intended to promote tanning rather than to protect against photosensitivity and phototoxicity.